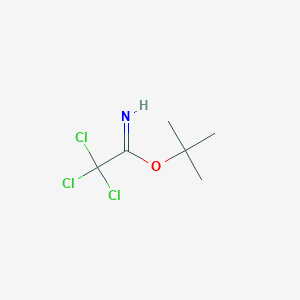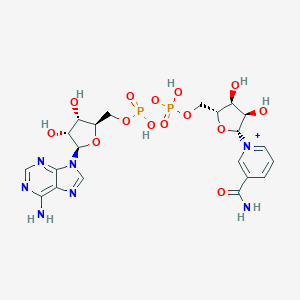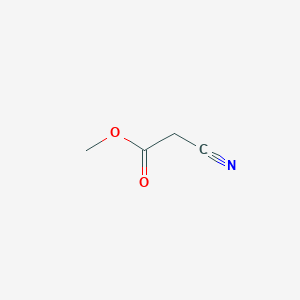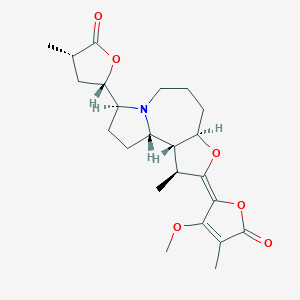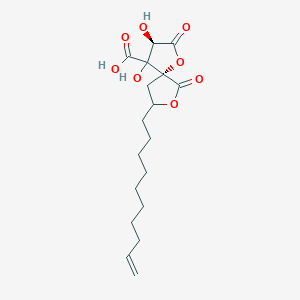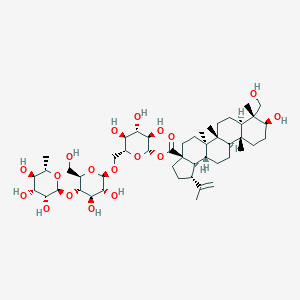
Pentafluorobenzyl-4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorobenzyl-4-aminobenzoate (PFBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PFBA is a derivative of benzoic acid, where the amino group is substituted with a pentafluorobenzyl group. This modification enhances the compound's solubility and stability, making it an ideal candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of Pentafluorobenzyl-4-aminobenzoate is not well understood, but it is believed to involve the formation of stable derivatives with various compounds. Pentafluorobenzyl-4-aminobenzoate reacts with amino and carboxyl groups of compounds, forming stable derivatives that are amenable to detection and quantification by analytical techniques.
Effets Biochimiques Et Physiologiques
Pentafluorobenzyl-4-aminobenzoate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that the compound may have anti-inflammatory and antioxidant properties. Pentafluorobenzyl-4-aminobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pentafluorobenzyl-4-aminobenzoate has several advantages over other derivatizing agents used in analytical techniques. The compound's pentafluorobenzyl group enhances the sensitivity and selectivity of detection, making it an ideal candidate for trace analysis. Pentafluorobenzyl-4-aminobenzoate is stable, non-volatile, and non-toxic, making it safe and easy to handle in the laboratory.
However, Pentafluorobenzyl-4-aminobenzoate also has some limitations. The compound's high reactivity can lead to the formation of unwanted derivatives, leading to inaccurate results. Pentafluorobenzyl-4-aminobenzoate is also relatively expensive compared to other derivatizing agents, making it less accessible to researchers with limited funding.
Orientations Futures
Future research on Pentafluorobenzyl-4-aminobenzoate can focus on exploring its potential applications in various scientific fields. The compound's unique properties make it a promising candidate for use in drug discovery, environmental analysis, and food safety testing. Pentafluorobenzyl-4-aminobenzoate can also be modified to improve its stability and selectivity, leading to the development of more efficient derivatizing agents.
Conclusion
In conclusion, Pentafluorobenzyl-4-aminobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound's synthesis method is straightforward, and it has been extensively studied in various scientific fields. Pentafluorobenzyl-4-aminobenzoate has several advantages over other derivatizing agents, but it also has some limitations. Future research can focus on exploring its potential applications and improving its properties to develop more efficient derivatizing agents.
Méthodes De Synthèse
The synthesis of Pentafluorobenzyl-4-aminobenzoate involves the reaction between pentafluorobenzyl chloride and 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling mechanism, resulting in the formation of Pentafluorobenzyl-4-aminobenzoate. The synthesis of Pentafluorobenzyl-4-aminobenzoate can be easily scaled up to produce large quantities of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
Pentafluorobenzyl-4-aminobenzoate has been extensively studied in various scientific fields, including analytical chemistry, biochemistry, and pharmacology. The compound's unique properties make it an ideal candidate for use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Pentafluorobenzyl-4-aminobenzoate is used as a derivatizing agent to enhance the detection and quantification of various compounds, including amino acids, peptides, and drugs.
Propriétés
Numéro CAS |
132766-40-6 |
|---|---|
Nom du produit |
Pentafluorobenzyl-4-aminobenzoate |
Formule moléculaire |
C14H7F5NO2- |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
2-benzyl-4-(difluoroamino)-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C14H8F5NO2/c15-10-8(6-7-4-2-1-3-5-7)9(14(21)22)11(16)12(17)13(10)20(18)19/h1-5H,6H2,(H,21,22)/p-1 |
Clé InChI |
OGHDXQVJJLANML-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-] |
Autres numéros CAS |
132766-40-6 |
Synonymes |
pentafluorobenzyl-4-aminobenzoate pentafluorobenzyl-4-aminobenzoic acid PFBAB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






